N,N-Dimethylaniline-D11

Vue d'ensemble

Description

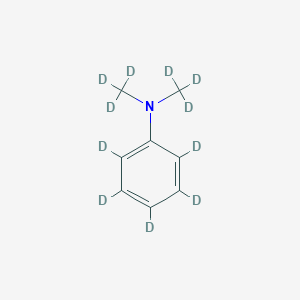

N,N-Dimethylaniline-D11 is a deuterated derivative of N,N-Dimethylaniline, an organic compound that is a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is often used in scientific research due to its unique properties and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-Dimethylaniline-D11 can be synthesized through the alkylation of aniline with deuterated methanol in the presence of an acid catalyst. The reaction involves the following steps :

Hydrogenation of Nitrobenzene: Nitrobenzene is hydrogenated to produce aniline.

N-Methylation of Aniline: Aniline is then methylated using deuterated methanol over a pretreated Raney-Nickel catalyst at 443 K.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated methanol and an acid catalyst to ensure the incorporation of deuterium atoms into the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethylaniline-D11 undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form N-methylformanilide and N-methylaniline.

Reduction: The compound can be reduced to form aniline derivatives.

Substitution: Electrophilic substitution reactions can occur, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

Oxidizing Agents: tert-Butyl hydroperoxide, peracetic acid, and meta-chloroperoxybenzoic acid are commonly used oxidizing agents.

Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

Substitution Reagents: Electrophilic reagents such as dimethyl sulfate can be used for substitution reactions.

Major Products Formed

Oxidation: N-methylformanilide and N-methylaniline.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

N,N-Dimethylaniline-D11 has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of N,N-Dimethylaniline-D11 involves its interaction with various molecular targets and pathways. For example, in oxidative N-dealkylation reactions, the compound undergoes electron transfer with high-valent oxometal species, leading to the formation of N-methylaniline and N-methylformanilide . This process is catalyzed by non-heme manganese complexes and involves the formation of transient radical cation intermediates .

Comparaison Avec Des Composés Similaires

N,N-Dimethylaniline-D11 can be compared with other similar compounds such as:

N,N-Dimethylaniline: The non-deuterated version, which has similar chemical properties but lacks the deuterium atoms.

N,N-Diethylaniline: Another derivative of aniline with ethyl groups instead of methyl groups, which exhibits different reactivity and applications.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing .

Activité Biologique

N,N-Dimethylaniline-D11 (D11), a deuterated analog of N,N-dimethylaniline, is a compound commonly used in research and industrial applications. This article explores its biological activity, metabolic pathways, toxicity, and potential health effects based on diverse sources.

- Molecular Formula : CHN

- Molecular Weight : 121.18 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 193.5 °C

- Melting Point : 1.5 - 2.5 °C

- Flash Point : 62.8 °C

- Water Solubility : 1 g/L at 20 °C

Metabolism and Biotransformation

N,N-Dimethylaniline undergoes significant metabolic transformations primarily through:

- N-Oxidation : Catalyzed by flavin-containing monooxygenases, leading to the formation of N,N-dimethylaniline N-oxide.

- N-Demethylation : Catalyzed by cytochrome P450 enzymes, resulting in the production of N-methylaniline and formaldehyde.

- Ring Hydroxylation : A minor pathway that produces N,N-dimethyl-4-aminophenol.

These metabolic pathways have been observed across various species, including rodents and primates, with significant studies conducted on the metabolism in liver microsomes from different animals .

Acute Toxicity

Acute exposure to N,N-dimethylaniline has been associated with:

- Central Nervous System (CNS) effects such as headaches, dizziness, and cyanosis.

- Respiratory symptoms including labored breathing and convulsions.

- In animal studies, acute oral exposure resulted in tremors and convulsions .

Chronic Effects

Chronic exposure has shown:

- Hematological effects such as increased methemoglobin levels and decreased hemoglobin concentration.

- Liver and kidney damage in experimental animals exposed via gavage.

- Tumorigenic potential observed in long-term studies with increased incidences of tumors in spleen and forestomach tissues of rats and mice .

Case Studies

- Study on Rats : In a National Toxicology Program study, rats exposed to N,N-dimethylaniline via gavage exhibited increased incidences of splenic tumors. The study highlighted the compound's potential carcinogenicity, although it has not been classified as such by the EPA due to insufficient human data .

- Human Exposure Reports : Occupational exposure reports indicate that workers handling N,N-dimethylaniline experienced adverse effects primarily affecting the blood and CNS. Symptoms included weakness and cyanosis .

Genetic Toxicity

Genetic toxicity studies have shown mixed results:

- In vitro assays using Salmonella typhimurium demonstrated mutagenic properties under certain conditions, indicating potential genotoxicity .

| Test System | Result | Dose (mg/kg) | Reference |

|---|---|---|---|

| Salmonella typhimurium TA100 | Positive | 60 | Mori et al., 1980 |

| Salmonella typhimurium TA1535 | Positive | 167 | Mortelmans et al., 1986 |

Propriétés

IUPAC Name |

2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-JFZRXOORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.